1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride
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Overview
Description
1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride is an organic compound that features a cyclopropylmethyl group attached to a pyrazole ring, which is further substituted with a sulfonyl chloride group
Mechanism of Action
Target of Action
Sulfonyl chlorides are generally known to react with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonate thioesters, respectively . These reactions could potentially target various proteins or enzymes in biological systems, but specific targets for this compound would need to be determined experimentally.
Mode of Action
The mode of action of 1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride is likely through the formation of covalent bonds with its targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic groups on target molecules . The cyclopropylmethyl and pyrazole groups may also interact with targets through non-covalent interactions, potentially influencing the compound’s selectivity and potency.
Action Environment
Environmental factors could potentially influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature could influence the compound’s reactivity and stability Additionally, the presence of other reactive molecules could potentially compete with the compound’s targets, influencing its efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using cyclopropylmethyl boronic acid and a suitable halogenated pyrazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction reactions under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Used in the study of enzyme inhibition and protein modification.
Industrial Applications: Potential use in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonate: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.
Uniqueness
1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry for the development of new pharmaceuticals .
Properties
IUPAC Name |
2-(cyclopropylmethyl)pyrazole-3-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c8-13(11,12)7-3-4-9-10(7)5-6-1-2-6/h3-4,6H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTDVNZDEPDIEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC=N2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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